(4-Bromophenyl)(quinolin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromophenyl)(quinolin-3-yl)methanone is an organic compound that features a quinoline ring and a bromophenyl group connected through a methanone bridge
Mechanism of Action
Target of Action
Quinolines and their derivatives, including 3-(4-Bromobenzoyl)quinoline, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . The primary targets of quinolines are bacterial gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, making them attractive targets for antimicrobial agents .
Mode of Action
Quinolines generally exert their effects by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling . This inhibits DNA replication and ultimately leads to bacterial cell death .
Biochemical Pathways
The biochemical pathways affected by 3-(4-Bromobenzoyl)quinoline are likely related to DNA replication due to its interaction with gyrase and topoisomerase IV enzymes . By inhibiting these enzymes, the compound disrupts the normal process of DNA replication, leading to the cessation of bacterial growth .
Pharmacokinetics
The pharmacokinetics of 3-(4-Bromobenzoyl)quinoline are currently unknown. Quinolones, a class of compounds structurally similar to 3-(4-bromobenzoyl)quinoline, are known for their broad-spectrum activity and excellent tissue penetration . These properties suggest that 3-(4-Bromobenzoyl)quinoline may also exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of 3-(4-Bromobenzoyl)quinoline’s action is the inhibition of bacterial growth. By blocking DNA replication through its interaction with gyrase and topoisomerase IV enzymes, the compound prevents bacteria from multiplying, leading to a reduction in bacterial population .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(quinolin-3-yl)methanone can be achieved through several methods. One common approach involves the reaction of 4-bromobenzoyl chloride with quinoline in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, yielding the desired product after purification.
Another method involves the use of 4-bromobenzaldehyde and quinoline-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. This reaction also requires heating and results in the formation of this compound after workup and purification.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(quinolin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the methanone bridge to a methylene bridge, yielding (4-Bromophenyl)(quinolin-3-yl)methane.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: (4-Bromophenyl)(quinolin-3-yl)methane.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromophenyl)(quinolin-3-yl)methanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)(quinolin-3-yl)methanone
- (4-Fluorophenyl)(quinolin-3-yl)methanone
- (4-Methylphenyl)(quinolin-3-yl)methanone
Uniqueness
(4-Bromophenyl)(quinolin-3-yl)methanone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s interaction with biological targets compared to its chloro, fluoro, or methyl analogs.
Properties
IUPAC Name |
(4-bromophenyl)-quinolin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO/c17-14-7-5-11(6-8-14)16(19)13-9-12-3-1-2-4-15(12)18-10-13/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYYBQVCFKLXII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.